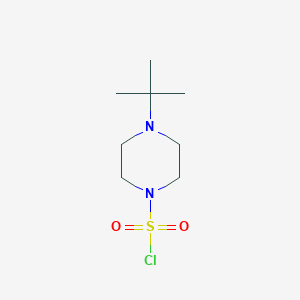

4-Tert-butylpiperazine-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butylpiperazine-1-sulfonyl chloride (TBSPS) is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and is often used as a reagent in organic synthesis. TBSPS is known for its ability to selectively protect amino groups in peptides and proteins.

Aplicaciones Científicas De Investigación

Copper(II) Complexes with Sulfonamides

4-Tert-butylpiperazine-1-sulfonyl chloride is involved in reactions with 2-picolylamine to form sulfonamide compounds, which are used to yield copper(II) coordination compounds. These complexes have been studied for their properties and potential applications in creating chemical nucleases, highlighting the role of this compound in the development of new coordination chemistry and its potential applications in biochemistry and molecular biology (B. Macías et al., 2006).

Oxidation Catalysis

Research into the oxidation of sulfides to sulfoxides and sulfones using tert-butyl hydroperoxide has shown the utility of this compound derivatives. These studies provide insight into selective oxidation processes, beneficial for various applications in organic synthesis and industrial chemistry (Ying Wang et al., 2002).

Environmental Remediation

In environmental science, copper sulfide (CuS) activated by persulfate and involving this compound derivatives has been used for atrazine degradation. This research is vital for developing new methods for the removal of recalcitrant organic contaminants from water, demonstrating the chemical's relevance in environmental remediation applications (Jiali Peng et al., 2018).

Friedel-Crafts Sulfonylation

This compound has been applied in Friedel-Crafts sulfonylation reactions. This process illustrates its importance in synthetic organic chemistry, especially in creating sulfone compounds that can serve as intermediates in the synthesis of more complex molecules (S. Nara et al., 2001).

Synthesis of Amines

The compound's derivatives have also been used for the asymmetric synthesis of amines, showcasing its utility in preparing N-tert-butanesulfinyl imines. These intermediates are crucial for synthesizing various enantioenriched amines, which are valuable in pharmaceuticals and agrochemicals (J. Ellman et al., 2002).

Propiedades

IUPAC Name |

4-tert-butylpiperazine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2O2S/c1-8(2,3)10-4-6-11(7-5-10)14(9,12)13/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLZZPUDSXYJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)

![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)

![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)